2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
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Overview
Description
“2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is a chemical compound with the CAS Number: 2098043-37-7 . It has a molecular weight of 228.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Molecular Structure
One of the key areas of research involving pyridine derivatives, like 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine, is in the synthesis of new ligands and the study of their molecular structures. For instance, Silva et al. (1997) focused on the synthesis and molecular structure of new O/N/O ligands, including bis-phenol-pyridine and bis-phenol-pyrazole, which are structurally related to the target compound. These compounds have been analyzed using X-ray analysis to understand their molecular orientations and intramolecular interactions, which are crucial for their chemical behavior and potential applications (Silva et al., 1997).
Corrosion Inhibition
Pyridine derivatives also play a significant role in the field of corrosion inhibition. Ansari et al. (2015) investigated the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. These studies involve examining the effectiveness of these compounds in preventing material degradation, which is essential for industrial applications (Ansari et al., 2015).
Optical and Magnetic Properties
In the realm of material science, research on pyridine derivatives extends to examining their optical and magnetic properties. Alexandropoulos et al. (2011) reported on the creation of lanthanide clusters using pyridine derivatives, displaying unique optical and magnetic characteristics. These properties are particularly significant for applications in sensing and information storage technologies (Alexandropoulos et al., 2011).
Electrocatalysis
Jahan et al. (2012) explored the use of pyridine-functionalized graphene in metal organic frameworks for enhancing electrocatalytic activity, particularly for oxygen reduction reactions. This research is pivotal in the development of more efficient and cost-effective electrocatalysts, with potential applications in fuel cells and other energy-related technologies (Jahan et al., 2012).
Antitumor Agents
In the field of medicinal chemistry, Rostom et al. (2009) synthesized and evaluated polymethoxylated fused pyridine ring systems as antitumor agents. This research is crucial for the development of new chemotherapeutic drugs, offering potential treatments for various cancers (Rostom et al., 2009).
Antimicrobial Activities
Tamer et al. (2018) conducted studies on the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives. Understanding the antimicrobial properties of these compounds can lead to the development of new antibiotics or disinfectants, addressing the growing concern of antibiotic resistance (Tamer et al., 2018).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including factors such as blood flow, tissue type, and the presence of other drugs, can also influence the compound’s action and efficacy.
properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-14-9-3-1-2-4-13-9/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKLLTXWINFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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